![molecular formula C21H25N3O B608663 [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone CAS No. 470666-31-0](/img/structure/B608663.png)
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSZ (D-tartrate) (solution) is an analytical reference material categorized as a lysergamide. It is known for inducing the head-twitch response in mice, indicating its hallucinogenic potential . This compound is primarily used for research and forensic applications .
Preparation Methods
The synthesis of LSZ (D-tartrate) involves the formation of the lysergic acid 2,4-dimethylazetidide structure. The synthetic route typically includes the reaction of lysergic acid with 2,4-dimethylazetidine under specific conditions to form the desired compound . The industrial production methods for LSZ (D-tartrate) are not widely documented, but it is known that the compound is formulated as a 100 µg/ml solution in acetonitrile .
Chemical Reactions Analysis
LSZ (D-tartrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LSZ (D-tartrate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of LSZ (D-tartrate) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to the activation of various neuronal pathways, including serotonin, dopamine, glutamate, and noradrenaline circuits . The compound’s hallucinogenic effects are primarily mediated through these pathways .
Comparison with Similar Compounds
LSZ (D-tartrate) is similar to other lysergamides, such as:
Lysergic acid diethylamide (LSD): Both compounds interact with serotonin receptors and have hallucinogenic effects.
1P-LSD: Another lysergamide with similar effects and applications.
AL-LAD: A lysergamide with a similar structure and hallucinogenic potential.
LSZ (D-tartrate) is unique due to its specific structure, which includes a 2,4-dimethylazetidine group, and its formulation as a D-tartrate salt .
Properties
CAS No. |
470666-31-0 |
|---|---|
Molecular Formula |
C21H25N3O |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone |
InChI |
InChI=1S/C21H25N3O/c1-12-7-13(2)24(12)21(25)15-8-17-16-5-4-6-18-20(16)14(10-22-18)9-19(17)23(3)11-15/h4-6,8,10,12-13,15,19,22H,7,9,11H2,1-3H3/t12-,13-,15+,19+/m0/s1 |
InChI Key |
DUKNIHFTDAXJON-CTQRGLTFSA-N |
SMILES |
C[C@H]1C[C@H](C)N1C([C@H]2CN(C)[C@@H]3Cc4c5c(C3=C2)cccc5[nH]c4)=O |
Isomeric SMILES |
C[C@H]1C[C@@H](N1C(=O)[C@H]2CN([C@@H]3CC4=CNC5=CC=CC(=C45)C3=C2)C)C |
Canonical SMILES |
CC1CC(N1C(=O)C2CN(C3CC4=CNC5=CC=CC(=C45)C3=C2)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LSZ; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


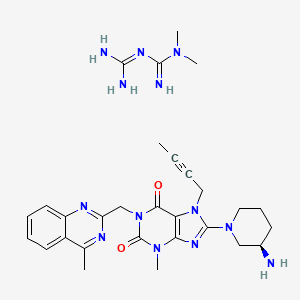
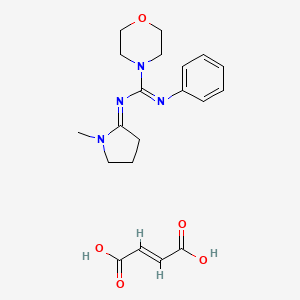
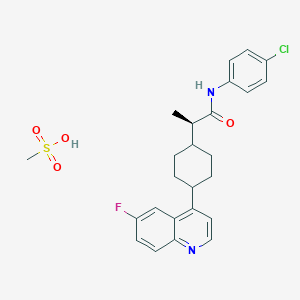
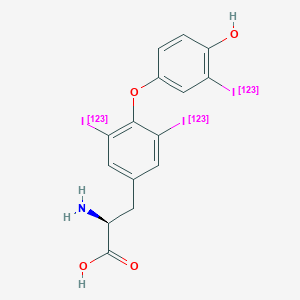
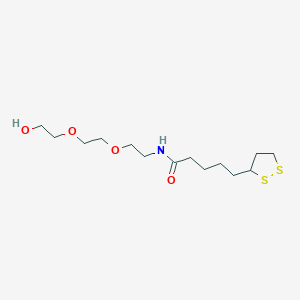
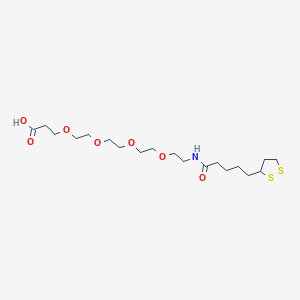

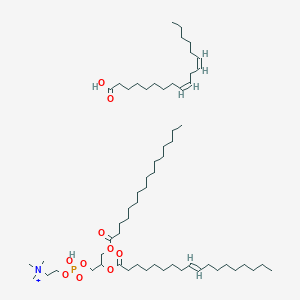
![N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B608592.png)
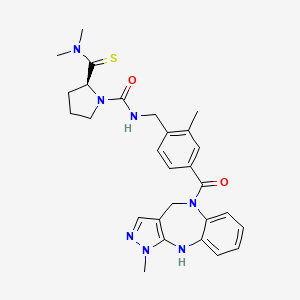
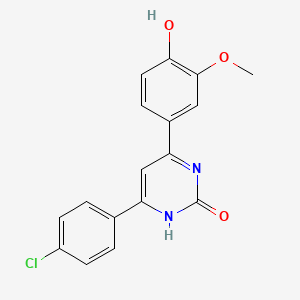
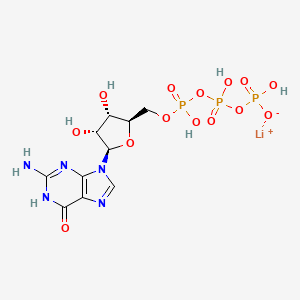

![(Z)-3-fluoro-2-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B608604.png)
